molecular formula C16H16F3NO B3171078 4-(3-Isopropylphenoxy)-2-(trifluoromethyl)aniline CAS No. 946663-20-3

4-(3-Isopropylphenoxy)-2-(trifluoromethyl)aniline

Cat. No.: B3171078
CAS No.: 946663-20-3
M. Wt: 295.3 g/mol
InChI Key: FUPOTLHGTYGNRZ-UHFFFAOYSA-N
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Description

4-(3-Isopropylphenoxy)-2-(trifluoromethyl)aniline is an organic compound that features both an isopropylphenoxy group and a trifluoromethyl group attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Isopropylphenoxy)-2-(trifluoromethyl)aniline typically involves the introduction of the trifluoromethyl group through radical trifluoromethylation. This process can be achieved using various reagents and catalysts under specific conditions. For example, the trifluoromethylation of carbon-centered radical intermediates is a common method .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used can vary depending on the desired application and the scale of production.

Chemical Reactions Analysis

Types of Reactions

4-(3-Isopropylphenoxy)-2-(trifluoromethyl)aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, pressure, and solvent, can significantly influence the outcome of the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted aniline derivatives.

Scientific Research Applications

4-(3-Isopropylphenoxy)-2-(trifluoromethyl)aniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(3-Isopropylphenoxy)-2-(trifluoromethyl)aniline involves its interaction with molecular targets and pathways within a given system. The trifluoromethyl group plays a crucial role in its reactivity and interactions. The specific pathways and targets can vary depending on the application and the system in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Isopropylphenoxy)-2-(trifluoromethyl)aniline is unique due to the specific positioning of its functional groups, which can influence its chemical reactivity and potential applications. The presence of both an isopropylphenoxy group and a trifluoromethyl group provides distinct properties that can be leveraged in various scientific and industrial applications.

Properties

IUPAC Name

4-(3-propan-2-ylphenoxy)-2-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3NO/c1-10(2)11-4-3-5-12(8-11)21-13-6-7-15(20)14(9-13)16(17,18)19/h3-10H,20H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUPOTLHGTYGNRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)OC2=CC(=C(C=C2)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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